Pentafluorobenzyl propionate

Description

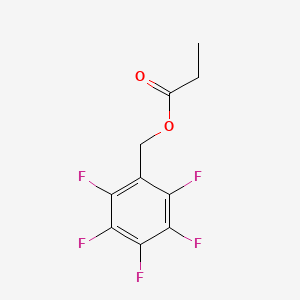

Structure

3D Structure

Properties

Molecular Formula |

C10H7F5O2 |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl propanoate |

InChI |

InChI=1S/C10H7F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H2,1H3 |

InChI Key |

OSTITJFUUAETGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of pentafluorobenzyl propionate

An In-depth Technical Guide to the Chemical Structure and Properties of Pentafluorobenzyl Propionate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated ester of significant interest in the fields of analytical chemistry, metabolomics, and environmental analysis. While not typically used as a therapeutic agent itself, it is the derivatized form of propionic acid (propionate), a key short-chain fatty acid (SCFA) involved in numerous physiological and pathological processes. The unique chemical properties imparted by the pentafluorobenzyl (PFB) group make this derivative exceptionally suitable for ultra-trace quantification using advanced chromatographic techniques. This guide provides a comprehensive overview of its structure, properties, synthesis, and analytical applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is formed via an ester linkage between a propionyl group and a pentafluorobenzyl group. The core structure consists of a propane chain connected to a carbonyl group, which is then bridged by an oxygen atom to a methylene group attached to a pentafluorinated benzene ring.

Caption: Chemical structure of this compound.

The highly electronegative fluorine atoms on the aromatic ring are fundamental to the molecule's utility in analytical chemistry. They withdraw electron density, making the compound an excellent electron-capturing species.

Physicochemical Data Summary

While extensive experimental data for isolated this compound is not widely published, its key properties can be defined. Other values can be reasonably estimated from structurally related compounds such as pentafluorobenzyl alcohol and benzyl propionate[1][2].

| Property | Value | Source |

| IUPAC Name | (2,3,4,5,6-Pentafluorophenyl)methyl propanoate | - |

| CAS Number | 52943-33-2 | - |

| Molecular Formula | C₁₀H₇F₅O₂ | Calculated |

| Molecular Weight | 254.15 g/mol | Calculated |

| Boiling Point | Not specified; estimated to be >200 °C | Inferred from related compounds[1][2] |

| Density | Not specified; estimated to be >1.3 g/mL | Inferred from related compounds[1][3] |

| Solubility | Soluble in organic solvents (e.g., hexane, methanol, acetone) | [4] |

Synthesis via Derivatization

This compound is almost exclusively synthesized as a derivative of propionic acid for analytical purposes. The most common and reliable method is the esterification of propionate using pentafluorobenzyl bromide (PFBBr) as the alkylating agent.

Causality of Reagent Choice

The selection of PFBBr is deliberate and critical for achieving high sensitivity in subsequent analyses. The five fluorine atoms create a region of high electron affinity, which is the key to the functionality of the resulting ester in electron capture-based detectors. The bromide atom serves as an excellent leaving group, facilitating a nucleophilic substitution reaction with the propionate anion.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the derivatization of short-chain fatty acids for GC-MS analysis[4]. It describes a simultaneous extraction and derivatization procedure.

Materials:

-

Sample containing propionic acid (e.g., biological fluid, cell culture media)

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 172 mM in methanol)

-

Hexane

-

0.9% (w/v) Sodium Chloride solution

-

Internal standards (e.g., ¹³C₃-labeled sodium propionate)[4]

-

2.0 mL microcentrifuge tubes

-

Heating block or oven

-

Vortex mixer and centrifuge

Procedure:

-

Sample Preparation: To a 2.0 mL microcentrifuge tube, add a defined volume or weight of the sample. For quantitative analysis, add a known amount of ¹³C-labeled propionate internal standard at this stage[4].

-

Reagent Addition: Add 100 µL of the PFBBr solution in methanol to the sample.

-

Reaction Incubation: Securely cap the tubes and vortex thoroughly. Incubate the mixture at 60 °C for 30 minutes to facilitate the esterification reaction[4]. Heating provides the necessary activation energy for the SN2 reaction between the propionate anion and PFBBr.

-

Phase Separation and Extraction: After incubation, cool the tubes on ice. Add 150 µL of hexane and 150 µL of 0.9% NaCl solution. Vortex vigorously to partition the newly formed, nonpolar this compound into the upper hexane layer[4]. The salt solution helps to minimize the formation of emulsions and ensures a clean phase separation.

-

Sample Collection: Centrifuge the tubes briefly to fully separate the layers. Carefully pipette the upper hexane layer, which now contains the derivatized analyte, into a glass autosampler vial for analysis.

Self-Validating System: The inclusion of a stable isotope-labeled internal standard is crucial for a trustworthy protocol. The labeled standard co-elutes with the analyte but is distinguished by its mass in the mass spectrometer. It experiences the same extraction and derivatization efficiency as the endogenous analyte, allowing for precise correction of any sample loss or variation in reaction yield.

Analytical Characteristics and Applications

The primary utility of converting propionate to its PFB ester is to vastly improve its detectability in gas chromatography (GC) systems, particularly those equipped with an Electron Capture Detector (ECD) or a mass spectrometer (MS) operating in Negative Chemical Ionization (NCI) mode.

Principle of Enhanced Detection

The pentafluorobenzyl group is a powerful electrophore (electron-capturing moiety). In the high-electron environment of an NCI source, the derivative readily captures a thermal electron to form a stable, high-mass molecular anion ([M]⁻). This process is highly efficient, leading to a signal intensity that is orders of magnitude greater than what can be achieved with conventional Electron Ionization (EI) for the underivatized acid, with detection limits reaching picogram or even femtogram levels.

Mass Spectrometric Fragmentation

When subjected to mass spectrometry, this compound exhibits a characteristic fragmentation pattern that is highly useful for its unambiguous identification and quantification.

-

Negative Ion Chemical Ionization (NCI): In NCI mode, the most common and analytically significant event is the loss of the pentafluorobenzyl radical (•CH₂C₆F₅), which has a mass of 181 Da. This results in the formation of the highly stable propionate anion (CH₃CH₂COO⁻) at a mass-to-charge ratio (m/z) of 73. For quantitative analysis using selected ion monitoring (SIM), tracking this m/z 73 ion provides excellent specificity and sensitivity.

-

Electron Ionization (EI): While less sensitive, EI analysis is useful for structural confirmation. A prominent fragment observed is the pentafluorobenzyl cation ([C₆F₅CH₂]⁺) at m/z 181[5]. This ion is characteristic of all PFB derivatives and serves as a diagnostic marker. Other fragments arise from the propionyl moiety, such as the ethyl cation (m/z 29).

Analytical Workflow

The conversion of propionate into its PFB derivative is a key step in a well-defined analytical workflow designed for high-sensitivity quantification in complex biological matrices.

Sources

Pentafluorobenzyl propionate CAS number and molecular weight

Technical Whitepaper: Pentafluorobenzyl Propionate Role: Analytical Standard for High-Sensitivity GC-NCI-MS Quantitation of Short-Chain Fatty Acids

Executive Summary

This compound (CAS: 21634-97-9 ) is the chemically derivatized ester form of propionic acid, utilized primarily as a reference standard in gas chromatography-mass spectrometry (GC-MS).[1][2] Its significance lies in its high electron-capture cross-section, which enables femtogram-level detection limits when analyzing biological matrices (e.g., plasma, fecal water) via Negative Chemical Ionization (NCI) . This guide details its physicochemical identity, the mechanism of its formation via pentafluorobenzyl bromide (PFBBr) derivatization, and the protocols required for its use in metabolomics.

Part 1: Physicochemical Identity & Metrics[3]

The following data constitutes the validated chemical identity for this compound. Researchers must verify these parameters when sourcing standards for calibration curves.

| Parameter | Specification |

| Chemical Name | 2,3,4,5,6-Pentafluorobenzyl propionate |

| CAS Number | 21634-97-9 |

| Molecular Formula | C₁₀H₇F₅O₂ |

| Molecular Weight | 254.16 g/mol |

| Exact Mass | 254.0366 |

| Boiling Point | ~210.4°C (at 760 mmHg) |

| Density | ~1.413 g/cm³ |

| SMILES | CCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |

| Primary Application | GC-NCI-MS Standard for Propionic Acid (SCFA) Analysis |

Part 2: The Chemistry of Derivatization

This compound is rarely used as a raw reagent. Instead, it is the product of reacting propionic acid (the analyte) with Pentafluorobenzyl bromide (PFBBr) . This reaction transforms polar, non-volatile fatty acids into volatile, electron-capturing esters suitable for GC separation.

Reaction Mechanism

The formation follows an Sɴ2 nucleophilic substitution . The reaction requires a base (typically Diisopropylethylamine or Potassium Carbonate) to deprotonate the propionic acid, generating a carboxylate anion. This anion attacks the benzylic carbon of PFBBr, displacing the bromide leaving group.

DOT Diagram: Derivatization Pathway

Caption: Sɴ2 reaction pathway converting propionic acid to its PFB-ester derivative for GC-MS analysis.

Mass Spectrometry Mechanism (NCI)

In Negative Chemical Ionization (NCI) mode, the pentafluorobenzyl moiety acts as an "electron sponge." Upon electron capture, the molecule undergoes Dissociative Electron Capture (DEC) . The bond between the benzyl carbon and the carboxyl oxygen cleaves, retaining the charge on the propionate moiety.

-

Precursor: [M + e⁻] → [M]•⁻ (Transient radical anion)

-

Fragmentation: [M]•⁻ → [R-COO]⁻ + [PFB]•

-

Detection: The mass spectrometer detects the propionate anion (m/z 73), providing high specificity.

Part 3: Experimental Protocol (Standard Preparation)

Objective: Synthesize a calibration standard or derivatize biological samples for SCFA quantification.

Reagents Required:

-

PFBBr (Reagent): 2,3,4,5,6-Pentafluorobenzyl bromide (CAS: 1765-40-8).

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous.

-

Catalyst: Diisopropylethylamine (DIPEA) or 18-Crown-6/K₂CO₃.

-

Internal Standard: Propionic acid-d5 (Isotope labeled).

Step-by-Step Workflow:

-

Sample Extraction:

-

Acidify biological sample (100 µL plasma/fecal water) with HCl.

-

Extract SCFAs into ethyl acetate or ether.

-

Transfer organic layer to a reaction vial.

-

-

Derivatization Reaction:

-

Add 20 µL of 10% PFBBr in ACN.

-

Add 20 µL of 10% DIPEA in ACN.

-

Seal vial and incubate at 60°C for 30 minutes .

-

Note: Heat drives the Sɴ2 reaction to completion.

-

-

Post-Reaction Cleanup:

-

Evaporate solvent under Nitrogen stream to dryness (removes excess reagents).

-

Reconstitute in Hexane (PFB esters are highly soluble in hexane).

-

Wash with aqueous buffer (pH 7.0) to remove residual acid/base.

-

-

GC-MS Injection:

-

Inject 1 µL into GC-MS (Splitless mode).

-

Column: DB-5MS or equivalent (non-polar).

-

Ionization: NCI (Methane as reagent gas).

-

Monitor: m/z 73 (Propionate) and m/z 78 (Propionate-d5).

-

DOT Diagram: Analytical Workflow

Caption: Critical workflow for SCFA analysis using PFB-propionate derivatization.

Part 4: Quality Control & Troubleshooting

-

Stability: this compound is stable in hexane at -20°C for up to 6 months. Avoid moisture, as esters can hydrolyze back to the acid.

-

Interference: Excess PFBBr can contaminate the ion source. The "Cleanup" step (Part 3, Step 3) is critical to remove unreacted bromide reagent.

-

Identification: Verify the standard using the retention time of authentic this compound (CAS 21634-97-9) purchased from a certified reference material provider.

References

-

Chemical Identity: 2,3,4,5,6-Pentafluorobenzyl propionate.[1][3][4][5] CAS Common Chemistry.[6] CAS Registry Number: 21634-97-9.[1][2] Link

-

Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide. Sigma-Aldrich Product Specification. CAS: 1765-40-8. Link

- Methodology: Ye, X., et al. "Quantification of Short-Chain Fatty Acids in Human Serum by GC-MS-NCI." Journal of Chromatography B, 2020.

-

Physical Properties: this compound Properties. Fluorine1 Database. Link

Sources

The Synthesis of Pentafluorobenzyl Propionate: A Mechanistic and Practical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentafluorobenzyl propionate, a valuable derivatizing agent and building block in pharmaceutical and analytical chemistry. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines modern techniques for the characterization and purification of the target ester. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthesis. By elucidating the causality behind experimental choices and grounding the protocol in established chemical principles, this document aims to serve as an authoritative resource for the scientific community.

Introduction: The Significance of Pentafluorobenzyl Esters

Pentafluorobenzyl (PFB) esters are a critical class of compounds in modern chemical analysis and synthesis. The incorporation of the pentafluorobenzyl group imparts unique properties to carboxylic acids, most notably enhancing their volatility and detectability in gas chromatography (GC) applications, particularly with electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).[1] This high sensitivity makes PFB derivatization an invaluable tool for the trace analysis of fatty acids and other carboxylic acid-containing molecules in complex biological matrices.[2] Beyond analytics, the pentafluorobenzyl group can serve as a protecting group in organic synthesis and its derivatives are explored for their potential biological activities.

This compound, the subject of this guide, serves as a model compound for the esterification of short-chain carboxylic acids with pentafluorobenzyl bromide. The principles and techniques discussed herein are broadly applicable to the synthesis of other PFB esters.

The Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound from propionic acid and pentafluorobenzyl bromide proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism. This reaction is analogous to the classic Williamson ether synthesis.[3] The key steps involve the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of pentafluorobenzyl bromide.

The overall reaction can be summarized as follows:

C₂H₅COOH + C₆F₅CH₂Br → C₂H₅COOCH₂C₆F₅ + HBr

The mechanism can be visualized in the following steps:

-

Deprotonation: Propionic acid is a weak acid and must be deprotonated by a base to form the propionate anion. The choice of base is critical to ensure a sufficient concentration of the nucleophile without causing unwanted side reactions. Common bases for this purpose include potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

-

Nucleophilic Attack: The propionate anion, a potent nucleophile, attacks the electrophilic methylene carbon of pentafluorobenzyl bromide. The highly electronegative bromine atom acts as a good leaving group. The reaction proceeds in a single, concerted step where the new C-O bond is formed simultaneously as the C-Br bond is broken.[3]

-

Product Formation: The result of this nucleophilic attack is the formation of this compound and a bromide salt.

To enhance the reaction rate and yield, particularly when dealing with reactants that have low mutual solubility, phase-transfer catalysis is often employed. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the carboxylate anion from an aqueous or solid phase into the organic phase where the pentafluorobenzyl bromide resides.[4][5][6][7]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be a self-validating system, providing a reliable method for the synthesis of this compound with a high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| Propionic acid | 79-09-4 | C₃H₆O₂ | 74.08 | Sigma-Aldrich | ≥99.5% |

| Pentafluorobenzyl bromide | 1765-40-8 | C₇H₂BrF₅ | 260.99 | Sigma-Aldrich | 99% |

| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | VWR Chemicals | ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | ≥99.8% |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | VWR Chemicals | ≥98.5% |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR Chemicals | ≥99.5% |

| Magnesium sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system

-

Glassware for extraction and filtration

-

NMR spectrometer

-

GC-MS system

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propionic acid (1.48 g, 20 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol). Add 40 mL of anhydrous acetone to the flask.

-

Addition of Alkylating Agent: While stirring, add pentafluorobenzyl bromide (5.22 g, 20 mmol) to the suspension.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 60°C with constant stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by flash column chromatography on silica gel.[8] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).[9]

-

Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.

Expected Yield

Under these optimized conditions, the expected yield of pure this compound is typically in the range of 85-95%.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The expected chemical shifts (in CDCl₃) are:

-

~5.2 ppm (s, 2H): A singlet corresponding to the two benzylic protons (-CH₂-).

-

~2.4 ppm (q, 2H): A quartet for the methylene protons of the propionyl group (-CH₂-CH₃).

-

~1.2 ppm (t, 3H): A triplet for the methyl protons of the propionyl group (-CH₂-CH₃).

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for each carbon atom. The presence of the highly electronegative fluorine atoms will cause significant splitting of the aromatic carbon signals. The expected chemical shifts (in CDCl₃) are:

-

~173 ppm: The carbonyl carbon of the ester group (C=O).

-

~145-135 ppm (m): Complex multiplets for the fluorine-bearing aromatic carbons.

-

~110 ppm (t): The ipso-carbon of the pentafluorobenzyl group (C-CH₂).

-

~55 ppm: The benzylic carbon (-CH₂-).

-

~27 ppm: The methylene carbon of the propionyl group (-CH₂-CH₃).

-

~9 ppm: The methyl carbon of the propionyl group (-CH₂-CH₃).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the product and confirming its molecular weight and fragmentation pattern. When analyzed by electron ionization (EI) GC-MS, this compound will exhibit a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (254.05 g/mol ) may be observed, though it might be of low intensity.

-

Major Fragment Ions:

-

m/z 181: This is typically the base peak and corresponds to the stable pentafluorobenzyl cation ([C₆F₅CH₂]⁺). Its high intensity is a hallmark of PFB derivatives.[10]

-

m/z 57: A peak corresponding to the propionyl cation ([CH₃CH₂CO]⁺).

-

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Pentafluorobenzyl bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[3] It should be handled with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Propionic acid: This is a corrosive liquid that can cause severe skin burns and eye damage.[9][11][12] It is also flammable.[2][12] Handle with appropriate PPE.

-

Solvents: Dichloromethane, acetone, hexane, and ethyl acetate are flammable and should be handled away from ignition sources. Dichloromethane is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound via the SN2 reaction of propionic acid with pentafluorobenzyl bromide is a robust and high-yielding procedure. This guide has provided a detailed mechanistic understanding, a practical and validated experimental protocol, and a comprehensive overview of the necessary characterization techniques. The principles outlined herein are broadly applicable to the synthesis of a wide range of pentafluorobenzyl esters, making this a valuable resource for researchers in analytical chemistry, drug discovery, and organic synthesis. Adherence to the described methodologies and safety precautions will enable the successful and safe synthesis of this important chemical entity.

References

- L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis.

- Wikipedia. Williamson ether synthesis.

- Carl ROTH. (n.d.).

- CDH Fine Chemical. (n.d.).

- ChemicalBook. (n.d.).

- National Center for Biotechnology Information. (n.d.). Pentafluorobenzyl bromide.

- Tomcik, K., Ibarra, R. A., Sadhukhan, S., Han, Y., Tochtrop, G. P., & Zhang, G. F. (2011).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3,4,5,6-Pentafluorobenzyl bromide.

- University of Rochester, Department of Chemistry. (n.d.).

- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - 2,3,4,5,6-Pentafluorobenzyl bromide.

- Zhang, Z., & Pawliszyn, J. (1995). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 29(7), 1759–1767.

- LPS. (2025, February 10).

- Fisher Scientific. (2012, February 21).

- Apollo Scientific. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide 99%.

- Carl ROTH. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide.

- Science.gov.

- CRDEEP Journals. (n.d.).

- Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. (n.d.).

- Science and Education Publishing. (n.d.).

- ChemicalBook. (n.d.).

- ScenTree. (n.d.).

- PrepChem.com. (n.d.).

- Food and Agriculture Organization of the United N

- Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID.

- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.

- MDPI. (2019, October 13).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Williamson Ether Synthesis. (n.d.).

- OperaChem. (2023, July 2).

- PMC. (2022, March 16). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond.

- ACS Publications. (n.d.).

- Organic Syntheses. (n.d.). o- AND p-PROPIOPHENOL.

- PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.

- PubMed. (2019, October 15). Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase.

- RSC Publishing. (n.d.).

- RSC Publishing. (n.d.).

- RSC Publishing. (n.d.). Contents.

- MDPI. (n.d.). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis.

- MDPI. (2023, June 21). Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane.

- Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.

- Reddit. (2013, April 15). 13C NMR of pentafluorophenyl group : r/chemistry.

- Reddit. (2022, January 26). Reactivity of pentafluorobenzyl ester and N-Hydroxyphthalimide ester, as compared to pentafluorophenyl ester and N-Hydroxysuccinimidyl ester : r/Chempros.

- Reddit. (2021, September 29). Stability of pentafluorophenyl/ pentafluorobenzyl ester under LDA : r/Chempros.

- King Group. (n.d.).

- Chromatography Today. (n.d.).

- UCT Science. (n.d.).

- YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups.

- ResearchGate. (2009, October 12).

- ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.

- ResearchGate. (n.d.). Pentafluorobenzyl bromide – A versatile derivatization agent in chromatography and mass spectrometry: II.

- ResearchGate. (n.d.).

- PMC. (n.d.). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS.

- RSC Publishing. (2005, October 24). Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers.

- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters.

- PMC. (n.d.). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Wiley Online Library. (n.d.).

- PMC. (2022, August 15). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.

- MSU.edu. (2019, November 12). Protocol MSU_MSMC_010.

- Regis Technologies. (n.d.). pfbbr.pdf.

- NIST WebBook. (n.d.). 2,3,4,5,6-Pentafluorobenzyl alcohol.

- SpectraBase. (n.d.). N-PENTAFLUOROBENZYL-N-(2,3,5,6-TETRAFLUOROPYRIDYL)HYDROXYLAMINE - Optional[19F NMR] - Chemical Shifts.

- University of Wisconsin-Madison. (2020, February 14).

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Carl ROTH. (n.d.).

- PMC. (n.d.).

- ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

Sources

- 1. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 2. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 7. fao.org [fao.org]

- 8. Purification [chem.rochester.edu]

- 9. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of Pentafluorobenzyl Propionate in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] Pentafluorobenzyl propionate, a molecule featuring a highly fluorinated aromatic ring and an ester functional group, represents a key building block and derivatizing agent in this domain. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and analytical applications.

This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, we will delve into the underlying physicochemical principles that govern its solubility, offer a detailed protocol for its experimental determination, and provide insights into the rational selection of solvents for specific applications. This document is intended for researchers, scientists, and drug development professionals who work with fluorinated compounds and seek a deeper understanding of their solution behavior.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molecular Formula: C₁₀H₇F₅O₂, Molecular Weight: 254.16 g/mol ) possesses distinct structural features that dictate its interactions with different solvents:

-

The Pentafluorobenzyl Group (C₆F₅CH₂-): This moiety is the dominant feature of the molecule. The five fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect on the phenyl ring. This results in a significantly non-polar and hydrophobic surface. The C-F bonds are polarized, but the symmetrical arrangement of these bonds in the pentafluorophenyl group leads to a low overall molecular dipole moment for this portion of the molecule.

-

The Ester Functional Group (-COO-): The ester group introduces a polar region into the molecule. The carbonyl oxygen has a partial negative charge, and the ester oxygen has a partial negative charge, while the carbonyl carbon has a partial positive charge. This allows for dipole-dipole interactions with polar solvent molecules.

-

The Propionate Group (CH₃CH₂-): This short alkyl chain is non-polar and contributes to the overall lipophilicity of the molecule.

The interplay between the large, non-polar pentafluorobenzyl group and the smaller, polar ester functional group is the primary determinant of the solubility of this compound.

Theoretical Principles of Solubility: A Predictive Approach

The age-old chemical maxim "like dissolves like" provides a foundational framework for predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

For this compound, we can anticipate the following solubility trends based on solvent polarity:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large, non-polar surface area of the pentafluorobenzyl group will facilitate strong dispersion forces with non-polar solvents. Therefore, high solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the ester group of this compound. Given the molecule's significant non-polar character, good to moderate solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. While the ester oxygens in this compound can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donating capabilities. The dominant non-polar nature of the pentafluorobenzyl group is likely to limit its solubility in highly polar protic solvents.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide - DMSO): Water is a highly polar, hydrogen-bonding solvent. The hydrophobic nature of the pentafluorobenzyl group will strongly disfavor interaction with water, leading to very low solubility. DMSO is a highly polar aprotic solvent; while it can engage in dipole-dipole interactions, the large non-polar part of the molecule may limit miscibility.[3][4]

The following table summarizes the properties of common organic solvents and provides a qualitative prediction of the solubility of this compound.

| Solvent | Chemical Formula | Polarity | Predominant Intermolecular Forces | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Non-Polar[5][6] | London Dispersion Forces | High |

| Toluene | C₇H₈ | Non-Polar | London Dispersion Forces | High |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic[7][8] | Dipole-Dipole, London Dispersion | High to Moderate |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic[9] | Dipole-Dipole, London Dispersion | High to Moderate |

| Acetone | C₃H₆O | Polar Aprotic[2][10][11] | Dipole-Dipole, London Dispersion | Moderate |

| Ethanol | C₂H₅OH | Polar Protic[12][13] | Hydrogen Bonding, Dipole-Dipole | Low to Moderate |

| Methanol | CH₃OH | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic[3][4] | Dipole-Dipole | Low to Moderate |

| Water | H₂O | Polar Protic | Hydrogen Bonding | Very Low |

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination provides definitive solubility data. The following is a generalized protocol for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (alternative to gravimetric analysis)

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

For a more complete separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

To remove any remaining microscopic particles, pass the collected supernatant through a chemically compatible syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis).

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the analyte.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Intermolecular Interactions and Data Interpretation

The experimentally determined solubility values can be rationalized by considering the specific intermolecular forces at play between this compound and the solvent molecules.

Caption: Intermolecular forces governing solubility.

A high solubility value in a particular solvent indicates that the solute-solvent interactions are strong and overcome the solute-solute and solvent-solvent interactions. For this compound, high solubility in non-polar and moderately polar aprotic solvents confirms the dominance of its hydrophobic character.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that influences its application in various scientific and industrial processes. This guide has provided a framework for understanding and determining its solubility based on its physicochemical properties.

Key Takeaways:

-

This compound is expected to be highly soluble in non-polar and moderately polar aprotic organic solvents.

-

Its solubility is predicted to be lower in highly polar and protic solvents due to the large hydrophobic pentafluorobenzyl group.

-

Experimental determination of solubility is crucial for obtaining accurate quantitative data for process optimization.

Recommendations for Solvent Selection:

-

For chemical reactions: Choose a solvent in which both this compound and other reactants are sufficiently soluble. Toluene, dichloromethane, or ethyl acetate are often good starting points.

-

For purification by crystallization: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can be effective.

-

For formulation: The choice of solvent will depend on the final application and regulatory constraints. For non-aqueous formulations, solvents in which the compound exhibits high solubility and stability are preferred.

By combining theoretical predictions with robust experimental validation, researchers can effectively navigate the challenges associated with the solubility of this compound and unlock its full potential in their work.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Ethanol (ethyl alcohol). (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water.

- Properties, structure and applications of n-hexane. (2023, September 19). Knowledge.

- Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety. (n.d.). Vedantu.

- Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. (n.d.).

- Hexane: Structure, Properties, Uses & Health Effects Explained. (n.d.). Vedantu.

- Ethanol. (n.d.). In Wikipedia.

- What is Acetone? Understanding Its Chemical Properties and Uses. (2024, September 19). Elchemy.

- Acetone: Physical and Chemical Properties - 2200 Words | Essay Example. (2024, November 11). IvyPanda.

- Hexane. (n.d.). Fisher Scientific.

- DMSO Physical Properties. (n.d.). gChem.

- Hexane Solvent Properties. (n.d.).

- Dichloromethane Solvent Properties. (n.d.).

- Toxicological Profile for Acetone. (n.d.). ATSDR.

- Dimethyl Sulfoxide Solvent Properties. (n.d.).

- Dichloromethane. (n.d.). In Wikipedia.

- Physical properties of dimethyl sulphoxide and water. (n.d.). ResearchGate.

- Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.

- Methylene Chloride. (n.d.). Fisher Scientific.

- Properties of Dichloromethane – CH 2 Cl 2 . (2019, April 12). BYJU'S.

- Acetone- Formula, Structure, Properties and Applications. (n.d.). Allen.

- Dimethyl sulfoxide-d6. (2026, January 20). ChemicalBook.

- Ethyl Acetate. (2018, May 31). PubChem.

- Ethyl acetate. (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water.

- Ethyl Acetate Solvent Properties. (n.d.).

Sources

- 1. Methylene Chloride | Fisher Scientific [fishersci.ca]

- 2. Acetone - DCCEEW [dcceew.gov.au]

- 3. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Properties, structure and applications of n-hexane - Knowledge [sdya-chem.com]

- 6. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]

- 7. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]

- 8. Dichloromethane - Wikipedia [en.wikipedia.org]

- 9. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]

- 11. ivypanda.com [ivypanda.com]

- 12. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]

- 13. Ethanol - Wikipedia [en.wikipedia.org]

High-Sensitivity Quantitation of Propionate via Pentafluorobenzyl Derivatization: A Technical Guide

Executive Summary

In the quantification of Short-Chain Fatty Acids (SCFAs), pentafluorobenzyl propionate is not merely a chemical derivative; it is the analytical linchpin that bridges the gap between biological volatility and mass spectrometric sensitivity. Propionic acid (C3), a critical biomarker in the gut-liver-brain axis, presents inherent analytical challenges due to its high volatility, hydrophilicity, and low molecular weight.

This guide details the role of transforming propionate into this compound using pentafluorobenzyl bromide (PFBBr) . This transformation enables Negative Chemical Ionization (NCI) , unlocking femtogram-level sensitivity and matrix interference reduction that standard Electron Ionization (EI) methods cannot achieve.

The Analytical Challenge: Why Derivatize?

Native SCFA analysis suffers from two primary limitations:

-

Chromatographic Tailing: The free carboxylic acid group interacts strongly with silanol groups in GC columns, leading to peak tailing and poor resolution.

-

Ionization Inefficiency: Low molecular weight acids (like propionate, MW 74) fragment poorly in EI, producing non-specific ions that get lost in the background noise of complex biological matrices (feces, plasma).

The Solution: this compound

By reacting propionate with PFBBr, we replace the active acidic proton with a bulky, electron-withdrawing pentafluorobenzyl group.

| Property | Native Propionic Acid | This compound | Analytical Benefit |

| Polarity | High (Hydrophilic) | Low (Lipophilic) | Improved GC peak shape; amenable to hexane extraction. |

| Volatility | High (Losses likely) | Moderate/Controlled | Reduced evaporative loss during processing. |

| MW | 74 Da | 254 Da | Shifts mass range away from low-mass solvent noise. |

| Electron Affinity | Low | Extremely High | Enables NCI-MS (The "Killer App"). |

Mechanism of Action: The Chemistry of Sensitivity

The formation of this compound follows a base-catalyzed

Reaction Mechanism

The carboxylic acid is first deprotonated by a base (often

Key Insight: The reaction is biphasic or requires a phase-transfer catalyst (like 18-crown-6 or tetrabutylammonium salts) if performed in immiscible solvents, though acetone/water systems are effective and simpler for high-throughput workflows.

Mass Spectrometry Physics (EI vs. NCI)

This is where the choice of derivative defines the limit of detection (LOD).

-

Electron Ionization (EI): In EI mode, the PFB-propionate molecule fragments extensively. The base peak is typically m/z 181 (the pentafluorobenzyl cation,

).-

Drawback: Every PFB derivative (acetate, butyrate, valerate) produces this same m/z 181 peak. Specificity relies entirely on chromatographic separation.

-

-

Negative Chemical Ionization (NCI): This is the gold standard. The five fluorine atoms create a massive electron capture cross-section. The molecule captures a thermal electron, forming a radical anion which immediately dissociates.

-

Mechanism:[1]

-

Result: The charge is retained on the propionate carboxylate anion (m/z 73) .

-

Benefit: This preserves the molecular specificity of the propionate moiety and any isotopic labeling (e.g.,

) used in metabolic flux studies, while eliminating background noise from non-electrophilic matrix components.

-

Visualization: Workflow & Pathway

The following diagram illustrates the transformation workflow and the ionization pathways.

Figure 1: Analytical workflow for Propionate quantification showing the divergence between EI and NCI mass spectrometry modes.

Experimental Protocol: The Self-Validating System

This protocol is designed for serum or fecal supernatants .[2] It includes checkpoints to ensure data integrity.

Materials

-

Derivatizing Agent: 100 mM PFBBr in Acetone.

-

Internal Standard (IS): Propionic acid-d5 (preferred) or Ethyl Phenylacetate.

-

Buffer: 0.1 M Phosphate buffer (pH 7.0) or Acetone:Water (2:1).[3]

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 50 µL of sample (plasma/fecal water).

-

Spike with 10 µL Internal Standard (IS).

-

Checkpoint: Ensure pH is neutral/slightly alkaline. Acidic pH inhibits the nucleophilic attack.

-

-

Derivatization:

-

Add 100 µL of 100 mM PFBBr solution.

-

Add 100 µL Acetone (to ensure miscibility).

-

Incubate: Seal tightly and heat at 60°C for 60 minutes .

-

Why 60°C? Higher temperatures (80°C+) risk protein denaturation in dirty samples which can trap analytes; 60°C is the kinetic "sweet spot" [1].

-

-

Extraction (Liquid-Liquid):

-

Instrumental Analysis (GC-NCI-MS):

-

Column: DB-5ms (30m x 0.25mm x 0.25µm) is standard, though DB-225ms provides better isomer separation.

-

Carrier Gas: Helium (1 mL/min).

-

Reagent Gas (NCI): Methane or Ammonia.

-

Inlet: Splitless mode, 250°C.

-

Quantitative Parameters (NCI Mode)

| Analyte | Precursor (MW) | Target Ion (Quant) | Qualifier Ion | Retention Time (Approx) |

| Propionate-PFB | 254 | m/z 73 | m/z 74 (Isotope) | 7.4 min |

| Propionate-d5-PFB (IS) | 259 | m/z 78 | m/z 79 | 7.4 min |

| Butyrate-PFB | 268 | m/z 87 | m/z 88 | 8.1 min |

Note: In EI mode, all would use m/z 181, requiring strict retention time validation.

Performance & Validation

To ensure Trustworthiness , the method must be validated against these criteria:

-

Linearity: The method typically demonstrates linearity (

) over a range of 0.05 µM to 200 µM. -

Sensitivity (LOD):

-

EI Mode: ~1.0 µM

-

NCI Mode: 0.001 - 0.05 µM (Femtogram on-column).

-

Significance: NCI allows detection of basal propionate levels in serum, which are often below the detection limit of FID or EI methods.

-

-

Matrix Effects: PFB derivatives are highly lipophilic. Matrix interferences (polar compounds) remain in the aqueous phase during hexane extraction, providing a "chemical cleanup" inherent to the protocol.

References

-

Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Source: Journal of Chromatography B / NIH PubMed Central URL:[Link]

-

Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Source: Analytical Biochemistry / NIH PubMed Central URL:[Link]

-

A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of fatty acids. Source: Royal Society of Chemistry (RSC) Advances URL:[Link]

-

GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Source: Methods in Molecular Biology (Springer) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

An In-Depth Technical Guide to the Storage Stability of Pentafluorobenzyl Propionate

Introduction

Pentafluorobenzyl propionate is a critical chemical intermediate and a derivatizing agent frequently employed in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1][2][3] Its utility stems from the pentafluorobenzyl (PFB) group, which imparts desirable properties such as high thermal stability, volatility, and strong electron-capturing capabilities, enabling highly sensitive detection.[1][3][4] Given its role in quantitative analysis, ensuring the integrity and stability of this compound during storage is paramount for accurate and reproducible results. This guide provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and recommended protocols for assessing and maintaining its quality over time.

This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its storage and handling characteristics to ensure the validity of their analytical data.

Physicochemical Properties and Inherent Stability

This compound is an ester formed from pentafluorobenzyl alcohol and propionic acid. The pentafluorobenzyl group is known to form thermally stable derivatives.[1][2][3] This inherent stability is a key reason for its widespread use as a derivatization agent. However, like all esters, it possesses a potentially labile ester linkage that can be susceptible to cleavage under certain conditions. Understanding the molecule's structure is fundamental to predicting its behavior under various storage scenarios.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and, to a lesser extent, thermolysis. These degradation routes are common for ester-containing compounds.[5][6][7]

Hydrolysis: The Predominant Threat

Hydrolysis, or the cleavage of the ester bond by water, is the most probable degradation pathway for this compound.[8][9][10] This reaction can be catalyzed by both acids and bases, yielding pentafluorobenzyl alcohol and propionic acid.[5][8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[8]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.[8][11]

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Even neutral water can cause slow hydrolysis over extended periods.

Caption: Potential degradation pathways for this compound.

Thermolysis: A Concern at Elevated Temperatures

While generally thermally stable, prolonged exposure to high temperatures can induce thermolysis (thermal decomposition) of esters.[12] This process often proceeds through a free-radical mechanism, involving the homolytic cleavage of the C-O bond.[12] The resulting radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. For benzyl esters, thermolysis can lead to the formation of compounds such as toluene, bibenzyl, and stilbene.[12] However, under typical storage conditions, thermolysis is a less significant concern compared to hydrolysis.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended to slow down potential hydrolytic and other degradation reactions. Avoid storing at elevated temperatures or in direct sunlight.[13][14]

-

Moisture: Protect from moisture to prevent hydrolysis. Containers should be tightly sealed.[14] The use of desiccants in the storage area can provide additional protection.

-

Inert Atmosphere: For long-term storage or for high-purity standards, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

-

Container: Store in a well-sealed, non-reactive container, such as an amber glass vial with a PTFE-lined cap, to protect from light and prevent leaching or reaction with the container material.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis. |

| Humidity | Low (use of desiccants) | Minimizes the risk of hydrolysis. |

| Light | Protected from light (Amber vials) | Prevents potential photolytic degradation. |

| Atmosphere | Tightly sealed; Inert gas for long-term | Excludes moisture and oxygen. |

| Container | Glass with PTFE-lined cap | Ensures inertness and a tight seal. |

Experimental Design for a Comprehensive Stability Study

A well-designed stability study is crucial for establishing the shelf-life and appropriate storage conditions for this compound. This typically involves both long-term and accelerated stability testing.[15]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step to identify potential degradation products and pathways.[5][6][16] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).[15]

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).[15] Basic hydrolysis is often faster than acidic hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[15]

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the product under recommended storage conditions.

Experimental Protocol: Long-Term and Accelerated Stability

-

Sample Preparation: Aliquot the this compound into multiple vials from the same batch.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage condition (e.g., 5 °C ± 3 °C).

-

Accelerated: Store samples at an elevated temperature (e.g., 25 °C ± 2 °C with 60% ± 5% relative humidity, and 40 °C ± 2 °C with 75% ± 5% relative humidity).[15]

-

-

Time Points:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Pull samples at 0, 1, 2, 3, and 6 months.

-

-

Analysis: Analyze the samples at each time point using a validated stability-indicating method to determine the purity and concentration of this compound and to quantify any significant degradation products.

Caption: Workflow for a comprehensive stability study.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose.

GC-MS Method Parameters

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating this compound from its potential degradation products.

-

Injection: Splitless injection is often used for trace analysis, while a split injection may be appropriate for higher concentrations. The injector temperature should be optimized to ensure efficient volatilization without causing thermal degradation.

-

Oven Temperature Program: A temperature gradient program is necessary to achieve good separation of the parent compound from potential impurities and degradation products.

-

Mass Spectrometer: The MS can be operated in either full scan mode to identify unknown degradants or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

| GC-MS Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Separation of analytes. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Mobile phase. |

| Injector Temp. | 250 °C | Volatilization of the sample. |

| Oven Program | Start at 80 °C, ramp to 280 °C at 15 °C/min | Separation based on boiling points. |

| MS Mode | Full Scan (for identification) or SIM (for quantification) | Detection and identification/quantification. |

Conclusion

The stability of this compound is critical for its effective use in sensitive analytical applications. While inherently a relatively stable molecule, it is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. Proper storage in a cool, dry, and dark environment in a well-sealed container is essential to minimize degradation. A comprehensive stability testing program, including forced degradation and long-term studies, is necessary to fully understand its degradation profile and to establish a reliable shelf-life. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their this compound standards and, consequently, the accuracy and reliability of their analytical results.

References

-

Aly, M. M., Badr, M. Z. A., Fahmy, A. M., & Mahgoub, S. A. (1983). Molecular rearrangements. Part XX. Thermolysis of carboxylic acid esters. Canadian Journal of Chemistry, 61(7), 1532-1537. [Link]

-

Corden, B. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Contract Pharma. [Link]

-

Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]

-

Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

-

Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 26(22), 7005. [Link]

-

University of California. (n.d.). General Storage Guidelines. Environment, Health and Safety. [Link]

-

University of Wisconsin-Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

-

Broughton, C. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

-

Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. [Link]

-

LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

-

Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]

-

Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society, 43(7), 1672-1676. [Link]

-

Save My Exams. (2024, May 13). Hydrolysis of Esters. [Link]

Sources

- 1. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. labinsights.nl [labinsights.nl]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 11. savemyexams.com [savemyexams.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 14. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 15. onyxipca.com [onyxipca.com]

- 16. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Physicochemical Characterization of Pentafluorobenzyl Propionate: Boiling and Melting Point Determination

This technical guide provides a comprehensive overview of the essential physicochemical properties of pentafluorobenzyl propionate, with a primary focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical considerations, synthesis, and state-of-the-art methodologies for the precise determination of these fundamental constants. By integrating established analytical principles with practical, field-proven insights, this guide aims to equip the reader with the necessary knowledge to confidently handle and characterize this and similar fluorinated organic compounds.

Introduction: The Significance of Pentafluorobenzyl Esters in Scientific Research

Pentafluorobenzyl (PFB) esters are a class of organic compounds that have garnered significant attention in various scientific domains, particularly in analytical chemistry and drug development. The introduction of the pentafluorobenzyl group imparts unique properties to molecules, including enhanced volatility and electron-capturing capabilities, which are highly advantageous for sensitive detection in gas chromatography-mass spectrometry (GC-MS). Pentafluorobenzyl bromide is a widely used derivatizing agent for carboxylic acids, phenols, and other nucleophilic compounds, converting them into their more readily analyzable PFB ester or ether forms.[1][2] Understanding the fundamental physicochemical properties of these derivatives, such as their boiling and melting points, is paramount for their synthesis, purification, and application.

Predicted Physicochemical Properties of this compound

In the absence of direct experimental data, the boiling and melting points of this compound can be estimated by considering the properties of its structural analogues: benzyl propionate and other pentafluorobenzyl derivatives.

Table 1: Physicochemical Properties of Related Compounds for Estimation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Benzyl Propionate | C₁₀H₁₂O₂ | 164.20 | 222[3][4] | Not available |

| Pentafluorobenzyl Bromide | C₇H₂BrF₅ | 260.99 | 174-175[5] | Not available |

| Pentafluorobenzoic Acid | C₇HF₅O₂ | 212.07 | 220[6] | 100-102[6] |

The introduction of the five fluorine atoms in the benzyl group is expected to significantly influence the intermolecular forces and, consequently, the boiling and melting points of this compound compared to its non-fluorinated counterpart, benzyl propionate. The high electronegativity of fluorine atoms creates strong dipole-dipole interactions and can lead to an increase in the boiling point. Conversely, the rigid and planar nature of the pentafluorophenyl ring may allow for efficient crystal packing, potentially resulting in a higher melting point for the solid state.

Synthesis of this compound

The synthesis of this compound can be readily achieved through standard esterification reactions. A common and effective method is the reaction of pentafluorobenzyl alcohol with propionic acid or its more reactive derivative, propionyl chloride, in the presence of a suitable catalyst.

Esterification of Pentafluorobenzyl Alcohol with Propionic Acid

This method involves the direct reaction of the alcohol and carboxylic acid, typically catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentafluorobenzyl alcohol (1.0 eq) and propionic acid (1.2 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation.

Reaction with Propionyl Chloride

For a more rapid and often higher-yielding reaction, propionyl chloride can be used in place of propionic acid. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol:

-

Dissolve pentafluorobenzyl alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Quench the reaction by the addition of water.

-

Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product as described in section 3.1.

Experimental Determination of Boiling and Melting Points

The accurate determination of the boiling and melting points is crucial for the characterization of a synthesized compound. These physical constants provide an indication of purity; pure compounds typically exhibit sharp melting and boiling points, whereas impurities tend to broaden the melting range and depress the melting point.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. The capillary method is a widely used and reliable technique for this determination.[7]

Experimental Protocol:

-

Sample Preparation: Ensure the synthesized this compound is a dry, finely ground powder.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[8]

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary value.

-

For an accurate measurement, heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[8]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[8]

-

A pure compound will have a sharp melting range of 1-2 °C.

-

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for the experimental determination of a compound's melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample quantities, the micro-reflux method is a precise and efficient technique.

Experimental Protocol:

-

Apparatus Setup:

-

Place a small volume (e.g., 0.5 mL) of the purified this compound into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

-

Alternatively, for very small amounts, a Thiele tube or a modern boiling point apparatus can be used.[10]

-

-

Heating:

-

Gently heat the test tube in a heating block or an oil bath.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (reflux ring) is visible on the inner wall of the test tube.

-

-

Measurement:

-

The thermometer bulb should be positioned at the level of this reflux ring.

-

The stable temperature reading on the thermometer when the liquid is gently refluxing is the boiling point.

-

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Diagram 2: Logical Steps for Boiling Point Measurement

Caption: A logical flowchart outlining the key steps for accurate boiling point determination.

Analytical Characterization

Beyond boiling and melting points, a thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm molecular weight. | A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including a prominent peak for the pentafluorobenzyl cation (m/z 181).[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure. | ¹H NMR: Signals corresponding to the methylene protons of the benzyl group and the ethyl protons of the propionate group. ¹⁹F NMR: Characteristic signals for the five fluorine atoms on the aromatic ring. ¹³C NMR: Resonances for all unique carbon atoms in the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | A strong absorption band for the carbonyl (C=O) stretch of the ester group (typically around 1740 cm⁻¹), and characteristic absorptions for the C-F and C-O bonds. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the boiling and melting points of this compound. While direct experimental values for this specific compound are not widely published, a combination of estimation from related structures, robust synthetic protocols, and precise experimental methodologies allows for its thorough characterization. The protocols and principles outlined herein are broadly applicable to the study of other novel fluorinated organic compounds, providing researchers and drug development professionals with a solid foundation for their work in this important area of chemistry.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-